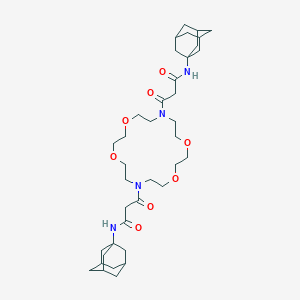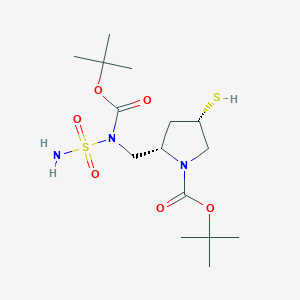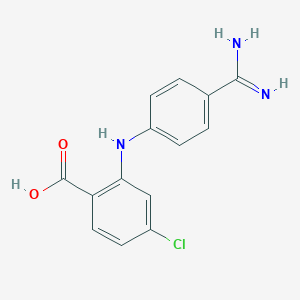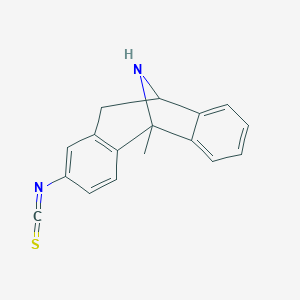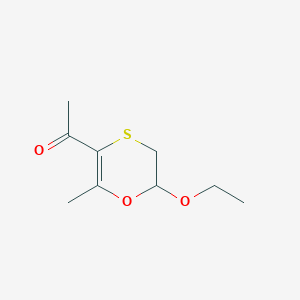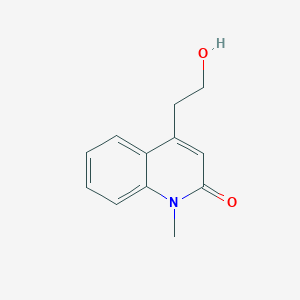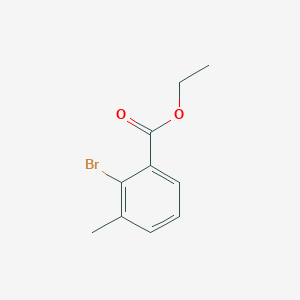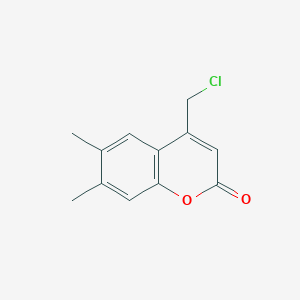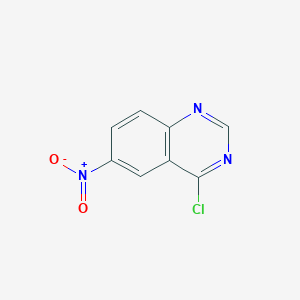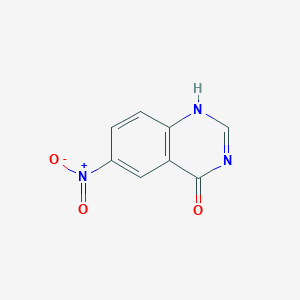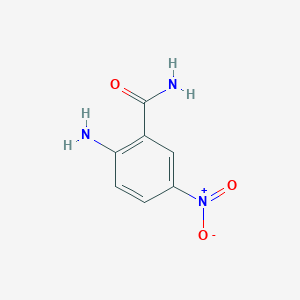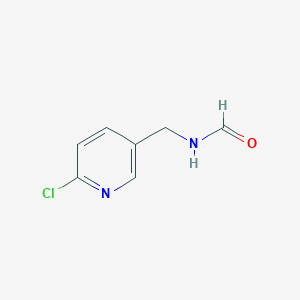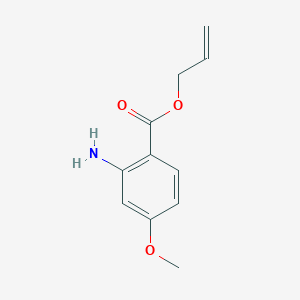
Allyl 2-amino-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-amino-4-methoxybenzoate (AAMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AAMB is a member of the benzoate family, which is known for its diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Allyl 2-amino-4-methoxybenzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a building block for the synthesis of novel drugs. This compound has been used as a starting material for the synthesis of various analogs that exhibit potent biological activities. For example, this compound analogs have been synthesized and evaluated for their antitumor, antimicrobial, and antifungal activities.
Wirkmechanismus
The exact mechanism of action of Allyl 2-amino-4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Allyl 2-amino-4-methoxybenzoate is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and is readily available. Additionally, this compound exhibits a wide range of biological activities, which makes it a versatile compound for use in various applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Allyl 2-amino-4-methoxybenzoate. One area of research is the synthesis of novel analogs with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using simple laboratory techniques and exhibits a wide range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of Allyl 2-amino-4-methoxybenzoate involves the reaction of 2-amino-4-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
| 145219-44-9 | |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
prop-2-enyl 2-amino-4-methoxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-5-4-8(14-2)7-10(9)12/h3-5,7H,1,6,12H2,2H3 |
InChI-Schlüssel |
IXBCHXHCVBFVER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OCC=C)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)OCC=C)N |
Synonyme |
Benzoic acid, 2-amino-4-methoxy-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


